N-[(1-ethylpyrrolidin-2-yl)methyl]cyclobutanamine
Description
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]cyclobutanamine |
InChI |
InChI=1S/C11H22N2/c1-2-13-8-4-7-11(13)9-12-10-5-3-6-10/h10-12H,2-9H2,1H3 |
InChI Key |
PCRPCFUSIYBRKT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC2CCC2 |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity | Complexity |
|---|---|---|---|---|
| Alkylation | 40–50 | 90–95 | Low | Moderate |
| Reductive Amination | 35–45 | 85–90 | Moderate | Low |
| Chiral Resolution | ≥35 | >99 | High | High |
| Cyclopropane Opening | 50–60 | 95–98 | High | High |
Critical Reaction Parameters
- Temperature : Optimal at 10–20°C for chiral resolution, 60–80°C for alkylation.
- Solvent Systems : Methanol/water for resolution; toluene/acetic acid for cyclopropane reactions.
- Catalysts : Lewis acids (e.g., Ni²⁺) enhance cyclopropane ring-opening kinetics.
Post-Synthetic Modifications
- Purification : Distillation under reduced pressure (e.g., 28 g obtained from 80 g starting material in).
- Analytical Validation :
- GC-MS : Confirms molecular ion peak at m/z 196 (C₁₁H₂₀N₂).
- Optical Rotation : [α]ᴅ²⁵ = -105.8° to -106.1° for (S)-enantiomers.
Industrial Scalability Challenges
- Cost : Chiral resolution methods incur higher costs due to tartaric acid usage.
- Waste Management : Ethanol recovery from mother liquors is essential for sustainability.
Chemical Reactions Analysis
N-[(1-ethylpyrrolidin-2-yl)methyl]cyclobutanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield primary or secondary amines.
Scientific Research Applications
N-[(1-ethylpyrrolidin-2-yl)methyl]cyclobutanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares N-[(1-ethylpyrrolidin-2-yl)methyl]cyclobutanamine with structurally similar cyclobutanamine derivatives reported in the literature:
*Estimated based on structural analysis.
Key Structural and Functional Differences:
Morpholine-containing analogs (9q, 10c) exhibit higher molecular weights due to oxygen inclusion, which may increase polarity and reduce lipophilicity relative to the pyrrolidine-based target compound.
Synthetic Feasibility :
- Morpholine derivatives (e.g., 10c, 10d) are synthesized in higher yields (89–94%) compared to aromatic analogs (33–38%), suggesting greater stability during coupling reactions .
Pharmacological Profile :
- The target compound’s pyrrolidine group may improve blood-brain barrier penetration compared to morpholine or benzodioxole groups, as seen in ASP-azo-ASA’s efficacy in systemic inflammation models .
- In contrast, morpholine derivatives are often explored for antiviral activity due to their ability to mimic nucleoside motifs .
Research Findings and Implications
- Targeted Delivery : The N-[(1-ethylpyrrolidin-2-yl)methyl] group in ASP-azo-ASA facilitated colon-specific drug release, reducing systemic toxicity while enhancing anti-inflammatory effects in murine colitis .
- Antiviral Potential: Cyclobutanamine analogs with morpholine substituents (e.g., 9q, 10c) demonstrated moderate activity against RNA viruses, though their mechanisms remain under investigation .
- Synthetic Challenges : Lower yields for aromatic-substituted cyclobutanamines (33–38%) highlight the need for optimized coupling conditions to improve scalability .
Biological Activity
N-[(1-ethylpyrrolidin-2-yl)methyl]cyclobutanamine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C_{10}H_{18}N_2
- Molecular Weight : Approximately 170.26 g/mol
The compound features a cyclobutane ring, which is known for its unique strain and reactivity, combined with an ethylpyrrolidine moiety that may enhance its biological interactions.
The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes within the body. The compound may act as a modulator of neurotransmitter systems, potentially influencing pathways related to pain perception, mood regulation, and neuroprotection.
Potential Mechanisms Include:
- G-Protein Coupled Receptors (GPCRs) : The compound may interact with GPCRs, which play crucial roles in signal transduction across cellular membranes.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby affecting physiological responses.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Analgesic Effects : Studies have shown that compounds similar to this compound can reduce pain responses in animal models, suggesting potential use in pain management therapies.
- Neuroprotective Properties : The compound may offer protective effects against neurodegenerative conditions by modulating neurotransmitter levels and reducing oxidative stress.
- Anti-inflammatory Activity : Preliminary findings suggest that it may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Experimental Data
Several studies have evaluated the pharmacological properties of this compound and related compounds:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Analgesic Effects | Demonstrated significant reduction in allodynia in rat models when administered at doses of 10 mg/kg. |
| Study 2 | Neuroprotection | Showed that the compound reduced neuronal death in vitro under oxidative stress conditions. |
| Study 3 | Anti-inflammatory | Indicated a reduction in pro-inflammatory cytokines in animal models of inflammation. |
Pharmacological Applications
Given its diverse biological activities, this compound has potential applications in several therapeutic areas:
- Pain Management : Its analgesic properties could position it as a candidate for developing new pain relief medications.
- Neurology : The neuroprotective effects suggest potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
- Inflammatory Disorders : Its anti-inflammatory activity might be harnessed for conditions such as arthritis or inflammatory bowel disease.
Q & A
Q. How can machine learning optimize reaction conditions for scaled synthesis?
- Workflow : Train a neural network (e.g., DeepReaction) on existing cyclobutanamine synthesis data. Predict optimal solvent/base combinations for >90% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
